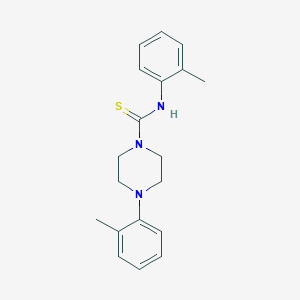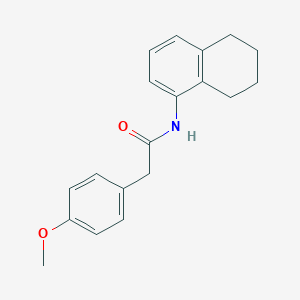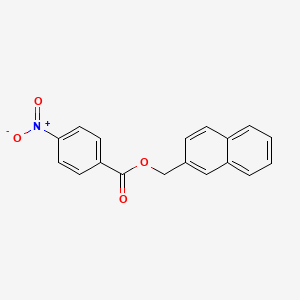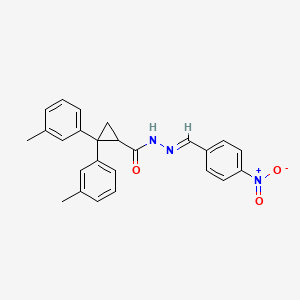
N-2-biphenylyl-N'-(2,4-dimethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-2-biphenylyl-N'-(2,4-dimethoxyphenyl)urea, also known as BPU, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. BPU belongs to the class of urea-based compounds and has been found to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of N-2-biphenylyl-N'-(2,4-dimethoxyphenyl)urea involves the inhibition of various enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. N-2-biphenylyl-N'-(2,4-dimethoxyphenyl)urea has been found to inhibit the activity of protein kinase C (PKC), which plays a role in cancer cell growth and inflammation. N-2-biphenylyl-N'-(2,4-dimethoxyphenyl)urea has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the degradation of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
N-2-biphenylyl-N'-(2,4-dimethoxyphenyl)urea has been found to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. N-2-biphenylyl-N'-(2,4-dimethoxyphenyl)urea has been found to inhibit the growth of cancer cells and induce apoptosis by downregulating various signaling pathways involved in cancer growth. N-2-biphenylyl-N'-(2,4-dimethoxyphenyl)urea has also been found to inhibit the production of pro-inflammatory cytokines, which play a role in inflammation. In addition, N-2-biphenylyl-N'-(2,4-dimethoxyphenyl)urea has been found to exhibit neuroprotective properties by inhibiting the aggregation of amyloid-beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using N-2-biphenylyl-N'-(2,4-dimethoxyphenyl)urea in lab experiments is its ability to inhibit various enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. N-2-biphenylyl-N'-(2,4-dimethoxyphenyl)urea has also been found to exhibit low toxicity in animal studies, making it a potential candidate for further development. However, one of the limitations of using N-2-biphenylyl-N'-(2,4-dimethoxyphenyl)urea in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the study of N-2-biphenylyl-N'-(2,4-dimethoxyphenyl)urea, including its potential use in combination with other anti-cancer or anti-inflammatory agents for improved efficacy. In addition, further studies are needed to investigate the potential use of N-2-biphenylyl-N'-(2,4-dimethoxyphenyl)urea in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Furthermore, the development of more soluble derivatives of N-2-biphenylyl-N'-(2,4-dimethoxyphenyl)urea may improve its bioavailability and efficacy in lab experiments.
合成方法
N-2-biphenylyl-N'-(2,4-dimethoxyphenyl)urea can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxyphenyl isocyanate with 2-bromobiphenyl in the presence of a base catalyst. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield N-2-biphenylyl-N'-(2,4-dimethoxyphenyl)urea.
科学研究应用
N-2-biphenylyl-N'-(2,4-dimethoxyphenyl)urea has been studied for its potential use in various scientific research applications, including cancer treatment, inflammation, and neurodegenerative diseases. N-2-biphenylyl-N'-(2,4-dimethoxyphenyl)urea has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, N-2-biphenylyl-N'-(2,4-dimethoxyphenyl)urea has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-2-biphenylyl-N'-(2,4-dimethoxyphenyl)urea has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, by inhibiting the aggregation of amyloid-beta peptides.
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2-phenylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-25-16-12-13-19(20(14-16)26-2)23-21(24)22-18-11-7-6-10-17(18)15-8-4-3-5-9-15/h3-14H,1-2H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNVMCBYSAKCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5861358.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B5861368.png)

![4-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B5861377.png)


![3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5861390.png)

![N-[4-(diethylamino)-3-methylphenyl]-2-methoxybenzamide](/img/structure/B5861416.png)

![2-(4-nitrophenyl)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5861420.png)
![6-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5861425.png)
